2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 155513-83-0
VCID: VC0172485
InChI: InChI=1S/C13H9N3O3/c1-18-9-4-2-8(3-5-9)12-16-11-10(13(17)19-12)14-6-7-15-11/h2-7H,1H3
SMILES: COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Molecular Formula: C13H9N3O3
Molecular Weight: 255.233

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

CAS No.: 155513-83-0

Cat. No.: VC0172485

Molecular Formula: C13H9N3O3

Molecular Weight: 255.233

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one - 155513-83-0

Specification

CAS No. 155513-83-0
Molecular Formula C13H9N3O3
Molecular Weight 255.233
IUPAC Name 2-(4-methoxyphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Standard InChI InChI=1S/C13H9N3O3/c1-18-9-4-2-8(3-5-9)12-16-11-10(13(17)19-12)14-6-7-15-11/h2-7H,1H3
Standard InChI Key YPGINLLFEVQFCS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one is uniquely identified in chemical databases with specific registry numbers and identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 155513-83-0, providing a standardized reference point for chemical literature . In the PubChem database, it is assigned the identifier CID 53485397, with database records indicating the compound was first created on November 16, 2011, and last modified on April 5, 2025 . The compound is also registered under alternative identification codes including DTXSID30704569 and DB-083088, facilitating cross-referencing across different chemical databases . The IUPAC name, 2-(4-methoxyphenyl)pyrazino[2,3-d] oxazin-4-one, precisely describes the molecular structure according to standardized chemical nomenclature conventions, highlighting its key structural components and their relative positions . These various identifiers collectively ensure consistent recognition and reference to this specific chemical entity across scientific literature and research databases.

Structural Formula and Chemical Composition

Physicochemical Properties

Physical Properties

The physical properties of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one provide critical information for understanding its behavior under various conditions and its potential applications. This compound has a precisely determined molecular weight of 255.23 g/mol, a fundamental parameter that influences its diffusion characteristics, solubility, and other transport properties in various media . The density of the compound is predicted to be 1.41±0.1 g/cm³, indicating its mass-to-volume relationship and providing insights into its packing behavior in solid state . The compound has a predicted boiling point of approximately 415.8±35.0 °C, suggesting high thermal stability and low volatility under standard conditions . Based on its molecular structure and similar heterocyclic compounds, it is reasonable to infer that 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one exists as a solid at room temperature, likely appearing as a crystalline powder. The physical state and high boiling point indicate strong intermolecular forces, potentially including hydrogen bonding interactions through the nitrogen and oxygen atoms, as well as π-π stacking between the aromatic rings of adjacent molecules.

Table 1: Physical Properties of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one

PropertyValueReference
Molecular Weight255.23 g/mol
Molecular FormulaC13H9N3O3
Density1.41±0.1 g/cm³ (Predicted)
Boiling Point415.8±35.0 °C (Predicted)
Physical StateSolid (inferred)Based on structure

Chemical Properties and Reactivity

The chemical properties of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one are largely influenced by its heterocyclic structure and functional groups, which determine its reactivity patterns and potential interactions. The compound has a predicted pKa value of -2.04±0.20, indicating its weak acidic character that would favor the non-ionized form under most physiological conditions . This acidity is likely attributable to the nitrogen atoms in the heterocyclic ring system. The presence of a carbonyl group at position 4 creates a potential site for nucleophilic attack, suggesting possible reactivity in synthesis reactions involving carbonyl chemistry. The methoxy group on the phenyl ring contributes electron density through resonance effects, potentially influencing the electron distribution and reactivity across the entire molecular framework. The multiple nitrogen and oxygen atoms present in the molecule can serve as hydrogen bond acceptors, facilitating interactions with hydrogen bond donors in biological systems or solvent molecules. The extended conjugated π-electron system spanning the fused heterocyclic rings and the methoxyphenyl group enables potential π-π stacking interactions with other aromatic systems, which may be relevant for crystal packing behavior and interactions with aromatic amino acid residues in proteins.

Table 2: Chemical Properties of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one

PropertyValue/CharacteristicReference
pKa-2.04±0.20 (Predicted)
Functional GroupsMethoxy, carbonyl, heterocyclic nitrogensBased on structure
Hydrogen Bond AcceptorsMultiple (O and N atoms)Based on structure
Conjugated SystemExtended aromatic and heterocyclic ringsBased on structure
Potential Reactivity SitesCarbonyl group, heterocyclic nitrogensBased on structure

Structural Characteristics and Related Compounds

Related Oxazin-4-one Compounds and Structural Analogs

Several structurally related compounds share core features with 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d] oxazin-4-one, providing valuable context for understanding this chemical class and its potential applications. One close structural analog is 2-(4-chlorophenyl)-4H-pyrazino[2,3-d] oxazin-4-one, which differs only in the para-substituent on the phenyl ring, featuring a chloro group instead of a methoxy group . Another related compound is 2-(p-tolyl)-4H-pyrazino[2,3-d] oxazin-4-one (laboratory code: 4-Me LAC), which contains a methyl group at the para position of the phenyl ring and has a molecular formula of C13H9N3O2 . These variants maintain the same core structure while altering the electronic properties of the phenyl substituent, potentially leading to different biological activities or physical properties. The compound 6-methoxy-2-(4-methoxyphenyl)-4H-1,3-oxazin-4-one (CAS: 152574-48-6) represents a simpler structural relative, lacking the fused pyrazine ring but maintaining the 4-methoxyphenyl substituent and the oxazin-4-one core . Another structural variant is 2-(2-hydroxyphenyl)-4H-benzo[e] oxazin-4-one, where the pyrazine ring is replaced by a benzene ring and the phenyl substituent bears a hydroxy group at the ortho position instead of a methoxy group at the para position . Additionally, 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (CAS: 52333-46-7) shares the 4-methoxyphenyl group but features an oxazolopyridine core instead of the pyrazinooxazinone system .

Table 3: Structurally Related Compounds

Compound NameMolecular FormulaKey Structural DifferenceCAS NumberReference
2-(4-Chlorophenyl)-4H-pyrazino[2,3-d] oxazin-4-oneC12H6ClN3O2Chloro instead of methoxy groupNot provided
2-(p-Tolyl)-4H-pyrazino[2,3-d] oxazin-4-oneC13H9N3O2Methyl instead of methoxy groupNot provided
6-Methoxy-2-(4-methoxyphenyl)-4H-1,3-oxazin-4-oneC12H11NO4Lacks pyrazine ring152574-48-6
2-(2-Hydroxyphenyl)-4H-benzo[e] oxazin-4-oneC14H9NO3Benzene instead of pyrazine ring1218-69-5
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridineC13H10N2O2Different heterocyclic system52333-46-7

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